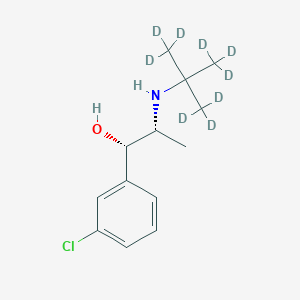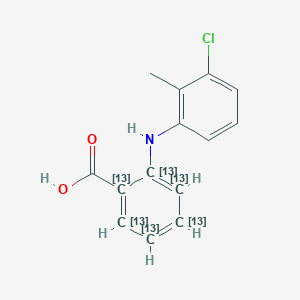
Glycinexylidide-d6
Vue d'ensemble
Description
Glycinexylidide-d6 is the deuterium labeled Glycinexylidide . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Glycinexylidide-d6 is 184.27. Its formula is C10H8D6N2O . The SMILES representation is NCC(NC1=C(C=CC=C1C([2H])([2H])[2H])C([2H])([2H])[2H])=O .Chemical Reactions Analysis
While lidocaine does not function directly on GlyT1, its metabolites MEGX and N-ethylglycine were shown to inhibit GlyT1-mediated glycine uptake by at least two different mechanisms .Physical And Chemical Properties Analysis
The molecular weight of Glycinexylidide-d6 is 184.23 . Its formula is C10H14N2O .Applications De Recherche Scientifique
Metabolic and Neurological Functions
Glycinexylidide-d6, as a derivative of glycine, has implications in various scientific research areas. Glycine itself is a major amino acid involved in multiple metabolic pathways, including the synthesis of glutathione, heme, creatine, nucleic acids, and uric acid. It's essential for metabolic regulation, antioxidative reactions, neurological function, and is used in the treatment of metabolic disorders in obesity, diabetes, cardiovascular diseases, and various inflammatory diseases (Wang et al., 2013).
Neuroprotection and Memory Improvement
Glycine has demonstrated neuroprotective effects against oxidative stress, apoptotic neurodegeneration, neuroinflammation, and synaptic dysfunction. It's found to reverse memory impairment in certain conditions, indicating its potential as a neurotherapeutic candidate for age-related neurodegenerative diseases (Ullah et al., 2020).
Structural Biology and Drug Discovery
Glycine's derivative, Glycinexylidide-d6, could be involved in research on mirror image proteins. These proteins can facilitate structure determination of their native forms, serve as bait for library screening for pharmacologically superior therapeutics, and be used as a tool for probing molecular events in biology (Zhao & Lu, 2014).
Inhibitory Mechanisms in Neurotransmission
Studies suggest that glycine and its derivatives play a role in inhibitory neurotransmission. For example, glycine antagonists microinjected into certain brain regions cause anxiolytic effects in animal models of anxiety, indicating the role of glycine-mediated neurotransmission in anxiety and panic (Matheus et al., 2005).
Role in Enhancing Cognitive Functions
Glycinexylidide-d6 could also be implicated in research related to cognitive functions. For instance, GLYX-13, a peptide derived from a monoclonal antibody and which acts as an N-methyl-d-aspartate receptor modulator, has shown to enhance learning in animal models, suggesting the potential therapeutic role of glycine derivatives in cognitive disorders (Moskal et al., 2005).
Interaction with Glycine Transporters
Glycinexylidide-d6 could be involved in research focusing on glycine transporters. For instance, studies on lidocaine metabolites like glycinexylidide indicate their interaction with glycine transporter 1 (GlyT1), suggesting a novel mechanism for the analgesic action of systemic lidocaine, which may extend to its derivatives like Glycinexylidide-d6 (Werdehausen et al., 2012).
Mécanisme D'action
Target of Action
Glycinexylidide-d6 is a deuterium-labeled version of Glycinexylidide Glycinexylidide is a metabolite of Lidocaine, a local anesthetic, and antiarrhythmic drug . Therefore, its targets could be voltage-gated sodium channels, which are the primary targets of Lidocaine.
Mode of Action
Considering its relationship with lidocaine, it may function by blocking the influx of sodium ions through voltage-gated channels, thus reducing sensation in a localized area .
Biochemical Pathways
Glycinexylidide-d6 is involved in the Lidocaine metabolism pathway . Lidocaine is metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP1A2 and CYP3A4, to produce several metabolites, including monoethylglycinexylidide (MEGX) and glycinexylidide (GX).
Pharmacokinetics
Studies on lidocaine, the parent compound, suggest that the pharmacokinetics of glycinexylidide-d6 might be similar . Lidocaine and its metabolites, including Glycinexylidide, follow a biphasic decrease in plasma concentration with a very short half-life time . After topical administration, Lidocaine is well absorbed, with a bioavailability of 71.02% . The mean time to reach maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve from the time (AUC0-t) of MEGX and GX were higher in the topical group than in the intravenous group .
Action Environment
The action of Glycinexylidide-d6, like other drugs, can be influenced by various environmental factors. These factors can include the physiological state of the patient, the presence of other drugs, and the specific route of administration. For instance, the presence of epinephrine can affect the pharmacokinetics of Lidocaine, likely due to epinephrine-induced vasoconstriction .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVBZOSGGJWCW-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670088 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217098-46-8 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











